Methyl 3-phenylpropanimidate
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Overview
Description
Methyl 3-phenylpropanimidate is an organic compound with the molecular formula C10H13NO It is a derivative of 3-phenylpropanoic acid, where the carboxylic acid group is replaced by an imidate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-phenylpropanimidate can be synthesized through the amidation of 3-phenylpropanoic acid derivatives. One common method involves the reaction of 3-phenylpropanoic acid with methanol in the presence of a dehydrating agent to form methyl 3-phenylpropanoate. This ester is then converted to the imidate using an appropriate amine under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification followed by amidation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenylpropanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert it to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted imidates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-phenylpropanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-phenylpropanimidate involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenylpropanoate: An ester derivative with similar chemical properties but different reactivity.
3-Phenylpropanoic acid: The parent compound with a carboxylic acid group instead of an imidate.
3-Phenylpropylamine: An amine derivative with different functional groups and reactivity.
Uniqueness
Methyl 3-phenylpropanimidate is unique due to its imidate functional group, which imparts distinct reactivity and chemical properties compared to its ester, acid, and amine counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
methyl 3-phenylpropanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNUKYWBLPPMFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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